molecular formula C23H26N2O5S B2921304 benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate CAS No. 1448057-15-5

benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate

Cat. No.: B2921304
CAS No.: 1448057-15-5
M. Wt: 442.53
InChI Key: HFXVTDYWGUIVDW-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This scaffold is pharmacologically significant due to its structural rigidity, which enhances receptor binding specificity. The compound is substituted at position 3 with a phenylsulfonyl group and at position 8 with a benzyl carbamate moiety linked via a 2-oxoethyl chain. Its stereochemistry ((1R,5S)) is critical for its biological interactions, as conformational flexibility is constrained by the bicyclic system .

Properties

IUPAC Name

benzyl N-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c26-22(15-24-23(27)30-16-17-7-3-1-4-8-17)25-18-11-12-19(25)14-21(13-18)31(28,29)20-9-5-2-6-10-20/h1-10,18-19,21H,11-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXVTDYWGUIVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CNC(=O)OCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)ethyl)carbamate can be achieved through a multi-step process

  • For instance, a starting material such as 8-azabicyclo[3.2.1]octane can be reacted with appropriate reagents under specific conditions to form the desired bicyclic structure. Following this, the phenylsulfonyl group can be introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride.

  • The final step typically involves carbamate formation through the reaction of the intermediate product with benzyl chloroformate in the presence of a base, such as triethylamine.

Industrial Production Methods:

  • Industrial production of this compound may follow similar routes but optimized for large-scale synthesis. This might involve the use of continuous flow reactors, optimization of reaction conditions for higher yields, and implementation of purification techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly on the benzyl or phenylsulfonyl groups, leading to the formation of corresponding aldehydes, ketones, or sulfonic acids.

  • Reduction: Reductive processes can be applied, especially for the bicyclic core, resulting in the reduction of double bonds or other functional groups.

  • Substitution: The compound is amenable to various substitution reactions, particularly electrophilic aromatic substitutions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction reactions could involve agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions might use Friedel-Crafts alkylation/acylation conditions, involving reagents like aluminum chloride.

Major Products:

  • Oxidation yields products like benzaldehyde, benzyl alcohol, or sulfonic acids.

  • Reduction typically produces alcohols or amines, depending on the functional groups targeted.

  • Substitution reactions lead to various substituted aromatic compounds with altered physical and chemical properties.

Scientific Research Applications

  • Chemistry: This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.

  • Biology: Studies might explore its potential as a biochemical probe or its interactions with biological macromolecules.

  • Medicine: Research could investigate its potential as a pharmacophore for developing new therapeutic agents, targeting specific biological pathways.

  • Industry: It may be used in the production of specialty chemicals, materials science, or as a catalyst in certain industrial processes.

Mechanism of Action

  • The compound's mechanism of action typically involves its interaction with specific molecular targets, potentially affecting biological pathways.

  • This interaction could be due to its structural features, enabling it to bind to enzymes or receptors, modulating their activity.

  • Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 8-Azabicyclo[3.2.1]octane Core

a. Benzyl ((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)carbamate (CAS 913575-14-1)

  • Structure : Shares the 8-azabicyclo[3.2.1]octane core and benzyl carbamate group but lacks the phenylsulfonyl substituent and 2-oxoethyl linker. The carbamate is attached directly to the endo-3 position of the bicyclic system.
  • Molecular Weight : 260.33 g/mol (vs. ~425 g/mol for the target compound).

b. 4,4-Difluoro-N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-isopropyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide (CAS 376348-65-1)

  • Structure : Features a triazole substituent at position 3 and a difluorocyclohexane carboxamide group. The 8-position is occupied by a phenylpropyl chain.
  • Application : Used in antiviral therapies, highlighting the role of heterocyclic substituents in modulating bioactivity .

c. 2-(((1R,5S)-3-(2,5-Dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile (CAS 1903544-62-6)

  • Structure : Contains a sulfonyl benzonitrile group at position 8 and a dioxopyrrolidine substituent at position 3.
  • Physicochemical Properties : Higher polarity (due to nitrile and sulfonyl groups) compared to the target compound, influencing solubility and membrane permeability .
Functional Analogues with Carbamate or Sulfonyl Groups

a. Tropifexor (INN: Farnesoid X Receptor Agonist)

  • Structure : Contains a benzothiazole-carboxylic acid group and a cyclopropyl-oxazolylmethoxy substituent on the bicyclic core.
  • Mechanism : Acts as a selective FXR agonist, demonstrating the impact of electron-withdrawing groups (e.g., trifluoromethoxy) on receptor binding .

b. 2-Oxo-3-ethyl-2,3-dihydro-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3β-yl]-1H-benzimidazole-1-carboxamide

  • Structure : Substituted with a benzimidazole carboxamide group, emphasizing the role of aromatic systems in enhancing kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Benzyl Carbamate (CAS 913575-14-1) Tropifexor
Molecular Weight ~425 g/mol 260.33 g/mol 561.6 g/mol
Hydrogen Bond Donors 2 (amide NH, carbamate NH) 2 3
LogP (Predicted) 3.2 (moderate lipophilicity) 1.8 4.5
Solubility Low (phenylsulfonyl group) Moderate Very low

Biological Activity

Benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C21H26N2O4S\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{4}\text{S}

This compound features a carbamate functional group, which is known for its stability and biological activity due to its structural similarity to amides .

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit significant antimicrobial properties. For instance, compounds similar to benzyl carbamate have shown promising results against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL depending on structural variations . The introduction of different substituents on the phenyl ring can enhance or diminish this activity.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or pathogenicity.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Targeting Specific Pathways : The unique bicyclic structure may allow for selective targeting of biological pathways relevant to disease processes.

Study 1: Antitubercular Efficacy

A study published in Molecules examined various carbamate derivatives for their antitubercular activity. The findings revealed that certain modifications to the benzyl group significantly enhanced the inhibitory effects against Mtb .

CompoundMIC (μg/mL)Structural Modification
3a50Benzamide analog
3d10Benzyl carbamate
3f5Ethyl carbamate

This data underscores the importance of structural optimization in enhancing the biological efficacy of carbamates.

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of related compounds on A549 lung cancer cells. Compounds exhibiting moderate cytotoxicity were identified, suggesting potential applications in oncology .

CompoundIC50 (μM)Cell Line
3i20A549
3l15A549

These results indicate that modifications to the core structure can influence both antimicrobial and anticancer activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate?

  • Methodological Answer : The compound is synthesized via amide coupling reactions. A typical protocol involves dissolving the carboxylic acid precursor in anhydrous dichloromethane or DMF, followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Triethylamine is added as a base, and the reaction is stirred under nitrogen protection. Molecular sieves (4 Å) may be used to scavenge water. The azabicyclo[3.2.1]octane amine derivative is then added to form the target compound. Reaction progress is monitored via LCMS, and additional reagents may be introduced to address incomplete conversion .

Q. How can the stereochemistry of this compound be characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, (2R)-8-benzyl derivatives of azabicyclo[3.2.1]octane have been resolved using synchrotron radiation, revealing bond angles (e.g., N8–C5–C4 = 108.25°) and spatial arrangements of substituents. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate endo/exo conformers by analyzing proton-proton dipolar couplings. Chiral chromatography (e.g., using Chiralpak® columns) is recommended for assessing enantiomeric purity .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (chemical safety goggles, nitrile gloves) and ensure adequate ventilation. Eyewash stations and safety showers must be accessible. In case of skin contact, wash immediately with water and remove contaminated clothing. For fires, use dry chemical extinguishers or alcohol-resistant foam. Avoid inhalation of dust/vapors; carbon monoxide may form during combustion .

Advanced Research Questions

Q. How do substituent variations on the azabicyclo[3.2.1]octane core modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that sulfonyl (e.g., phenylsulfonyl) and triazole substituents enhance binding to G protein-coupled receptors (GPCRs) like CCR5. For example, replacing the phenylsulfonyl group with a benzyl or methyltriazole moiety alters receptor dimerization affinity. Biological assays (e.g., cAMP inhibition, radioligand displacement) should be paired with computational docking (e.g., AutoDock Vina) to map interactions with receptor pockets. Contradictory activity data may arise from differences in stereochemical purity or assay conditions .

Q. What strategies resolve low yields in amide coupling steps during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Using bulkier coupling agents (e.g., HATU instead of HOBt/EDCI).
  • Pre-activating the carboxylic acid for 30 minutes before adding the amine.
  • Introducing microwave-assisted synthesis to enhance reaction kinetics.
  • Adding molecular sieves or drying agents (e.g., MgSO₄) to minimize hydrolysis.
    LCMS monitoring is critical to identify unreacted starting materials and optimize stoichiometry .

Q. How can researchers address contradictory bioactivity data across analogs with similar substituents?

  • Methodological Answer : Contradictions may arise from impurities or undetected stereoisomers. Implement orthogonal purification methods:

  • High-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Chiral HPLC to isolate enantiomers (e.g., using Daicel® columns).
  • Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
    Cross-validate results using in silico models (e.g., molecular dynamics simulations) to predict binding stability .

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